N-(2-bromodibenzo[b,d]furan-3-yl)acetamide
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Overview
Description
N-(2-bromodibenzo[b,d]furan-3-yl)acetamide: is a chemical compound belonging to the class of dibenzofurans, which are heterocyclic compounds containing a furan ring fused to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromodibenzo[b,d]furan-3-yl)acetamide typically involves the bromination of dibenzofuran followed by acetamidation. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The brominated intermediate is then reacted with acetic anhydride and a base such as pyridine to form the acetamide derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromodibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, although specific examples for this compound are limited.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: N-(2-bromodibenzo[b,d]furan-3-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure allows for further functionalization, making it valuable in organic synthesis .
Biology and Medicine: Its structure suggests it could be a useful scaffold for designing molecules with biological activity .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials .
Mechanism of Action
The exact mechanism of action for N-(2-bromodibenzo[b,d]furan-3-yl)acetamide is not well-documented. its potential biological activity could involve interactions with specific molecular targets such as enzymes or receptors. The bromine atom and acetamide group may play roles in binding to these targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
- N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide
- N-(benzofuran-3-yl)acetamide
- N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Uniqueness: N-(2-bromodibenzo[b,d]furan-3-yl)acetamide is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis compared to its analogs .
Properties
CAS No. |
82191-22-8 |
---|---|
Molecular Formula |
C14H10BrNO2 |
Molecular Weight |
304.14 g/mol |
IUPAC Name |
N-(2-bromodibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C14H10BrNO2/c1-8(17)16-12-7-14-10(6-11(12)15)9-4-2-3-5-13(9)18-14/h2-7H,1H3,(H,16,17) |
InChI Key |
VSYLUMDIEOGSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)Br |
Origin of Product |
United States |
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